Product packaging for Methyl 4,5,6-trimethylnicotinate(Cat. No.:)

Methyl 4,5,6-trimethylnicotinate

Cat. No.: B12120374
M. Wt: 179.22 g/mol
InChI Key: PVZDHEZMBIELSN-UHFFFAOYSA-N
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Description

Methyl 4,5,6-trimethylnicotinate is a multi-substituted nicotinate ester that serves as a versatile synthetic intermediate and building block in advanced organic and medicinal chemistry research. As a trimethylated pyridine derivative, this compound is particularly valuable for exploring structure-activity relationships in drug discovery programs, where the substitution pattern on the pyridine ring can significantly influence the lipophilicity, metabolic stability, and binding affinity of potential drug candidates . While specific research applications for this exact compound are not extensively documented in the available literature, its structure suggests utility in the synthesis of more complex molecules, including ligands for various biological targets and functional materials. The ester functional group provides a handle for further synthetic manipulation, such as hydrolysis to the corresponding acid or transesterification. Researchers are advised to handle this material with standard precautions for laboratory chemicals, using appropriate personal protective equipment. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B12120374 Methyl 4,5,6-trimethylnicotinate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,5,6-trimethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-7(2)9(10(12)13-4)5-11-8(6)3/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZDHEZMBIELSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Model Validation:the Developed Qsar Model Must Be Rigorously Validated to Ensure Its Robustness and Predictive Capacity.nih.govstandard Validation Techniques Include:

Internal Validation: Cross-validation, typically the leave-one-out (LOO) method, is used to assess the internal stability of the model. nih.gov

External Validation: The model's predictive power is evaluated using the test set of compounds that were not used in the model development. nih.gov

Y-Randomization: This test ensures that the model is not a result of a chance correlation by repeatedly scrambling the biological activity data and rebuilding the model. nih.gov

The statistical quality of the model is assessed using parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the external validation coefficient of determination (R²_ext). nih.gov

A hypothetical QSAR model for nicotinic acid derivatives might reveal that descriptors related to electronic properties, such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), and steric parameters are crucial for biological activity. nih.govnih.gov

Below is a hypothetical data table illustrating the types of data that would be generated and used in a QSAR study of nicotinic acid derivatives.

Compound IDIUPAC NameBiological Activity (-logIC50)Molecular WeightLogPE-LUMO (eV)
1Methyl nicotinate (B505614)4.2137.141.12-0.54
2Methyl 6-methylnicotinate4.5151.171.58-0.49
3Methyl 5,6-dimethylnicotinate4.9165.202.04-0.45
4Methyl 4,5,6-trimethylnicotinate5.3179.222.50-0.41
5Ethyl nicotinate4.3151.171.61-0.53
6Ethyl 6-methylnicotinate4.6165.202.07-0.48
7Ethyl 5,6-dimethylnicotinate5.0179.222.53-0.44
8Ethyl 4,5,6-trimethylnicotinate5.4193.252.99-0.40

Computational Chemistry Investigations of Methyl 4,5,6 Trimethylnicotinate

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodology)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. iupac.org This methodology is pivotal in drug discovery and development for predicting the activity of novel compounds and for optimizing lead structures to enhance their desired biological effects. elsevierpure.com The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features.

A hypothetical QSAR study on a series of nicotinic acid derivatives, including Methyl 4,5,6-trimethylnicotinate, would be methodologically structured to explore the key molecular determinants of their affinity for a specific biological target, such as the nicotinic acid receptor (HM74A). nih.gov The primary objective would be to construct a statistically robust model that can accurately predict the biological activity of new, unsynthesized analogues.

The typical workflow for such a QSAR investigation involves several key stages:

Biological Activity Research and Drug Discovery Implications Non Clinical

Investigations into Enzyme Inhibitory Potential

The capacity of small molecules to inhibit enzymes is a cornerstone of drug development. Although direct studies on Methyl 4,5,6-trimethylnicotinate are limited, research into related heterocyclic compounds provides insight into potential areas of investigation.

Serine proteases are a large family of enzymes crucial in various physiological processes and are key targets for therapeutic intervention, particularly in virology. ontosight.ai While there is no specific data linking this compound to serine protease inhibition, the broader class of pyridine (B92270) derivatives has been noted for its therapeutic properties. nih.govdntb.gov.ua Many enzyme inhibitors feature pyridine-like structures, and these scaffolds are often explored for their potential to interact with enzyme active sites. nih.gov For instance, different classes of inhibitors, such as serpins and Kunitz-type inhibitors, target serine proteases involved in critical life processes of various organisms. nih.gov

The mechanism by which inhibitors act is critical to their development. Common mechanisms include covalent modification, where an inhibitor forms a permanent bond with the enzyme, and active site binding, where it reversibly occupies the catalytic site. nih.gov Suicide inhibitors, for example, bind covalently and permanently inactivate an enzyme. nih.gov

In some cases, the modification of an enzyme can even lead to an increase in its activity. nih.gov For example, the covalent attachment of a designed tether to the enzyme BtGH84 was shown to enhance its catalytic efficiency. nih.gov While a specific mechanism for this compound has not been documented, studies on related compounds provide a basis for how it might interact with enzyme targets. The addition of a methyl group to a molecule, a type of small post-translational modification, can significantly impact a protein's behavior by altering its electrostatic interactions. nih.gov

In Vitro Antiviral Efficacy Studies in Cellular Models

The pyridine nucleus is a component of many compounds investigated for antiviral properties. nih.govdntb.gov.ua For example, a series of 1,3-disubstituted uracils, which are nitrogen-containing heterocyclic compounds, were synthesized and evaluated for their activity against HIV-1, with some derivatives showing potent inhibition. nih.gov Similarly, the development of novel diarylpyrimidine (DAPY) derivatives has led to compounds with remarkable antiviral activity against wild-type HIV-1 and various mutant strains. acs.org These examples highlight the potential of heterocyclic scaffolds in the development of new antiviral agents.

Assessment of Antimicrobial (Antibacterial, Antifungal) Activity

Pyridine derivatives are a well-established class of compounds with recognized antimicrobial potential. nih.govdntb.gov.ua Numerous studies have demonstrated that various substituted pyridines exhibit activity against a range of bacterial and fungal pathogens.

For instance, a study on nicotinic acid benzylidene hydrazide derivatives, which share the core nicotinic acid structure with this compound, found that compounds with specific substituents were highly active against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov Another study reported that certain 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines showed significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov The antimicrobial activity of these pyridine derivatives is often dependent on their specific structural features and substitution patterns. nih.gov

Below is a table summarizing the antimicrobial activity of selected pyridine and nicotinic acid derivatives, illustrating the potential of this chemical class.

Compound ClassTested OrganismsActivity Range (MIC)Reference
Nicotinic acid benzylidene hydrazidesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerComparable to standard drugs (Norfloxacin, Fluconazole) nih.gov
Substituted Mannich basesB. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans6.25–12.5 µg/mL nih.gov
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli strains0.2–1.3 µg/mL nih.gov
N-alkylated pyridine-based saltsS. aureus, E. coli55-56% inhibition at 100 µg/mL nih.gov

Role as a Privileged Scaffold or Heterocyclic Building Block in Compound Libraries

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. nih.gov Natural products are a rich source of these scaffolds, which serve as biologically pre-validated starting points for designing compound libraries for drug discovery. nih.govhebmu.edu.cn

The pyridine ring, the core of this compound, is considered a privileged nucleus. nih.govdntb.gov.ua It is found in a wide array of natural products, including vitamins and alkaloids, as well as in numerous approved drugs. nih.gov The versatility of the pyridine scaffold allows for the creation of large and diverse compound libraries through various chemical modifications, targeting a wide range of diseases. nih.govresearchgate.net The use of such scaffolds is a key strategy in modern drug discovery to efficiently explore biologically relevant chemical space. hebmu.edu.cn

Design and Synthesis of this compound Derivatives for Enhanced Bioactivity

The synthesis of derivatives from a lead compound is a common strategy to improve potency, selectivity, and pharmacokinetic properties. nih.gov For nicotinates, derivatives can be synthesized through various methods, including enzyme-catalyzed processes in sustainable continuous-flow microreactors. nih.gov For example, a green synthesis approach using the lipase (B570770) enzyme Novozym® 435 has been developed to produce nicotinamide (B372718) derivatives from methyl nicotinate (B505614), demonstrating high yields and environmental benefits. nih.gov

Studies on related structures show that the synthesis and modification of the pyridine core can lead to compounds with enhanced biological profiles. For example, research on indolizine (B1195054) derivatives, which are also nitrogen-containing heterocyclic compounds, has been conducted to explore their potential as enzyme inhibitors. nih.gov The systematic modification of such scaffolds allows medicinal chemists to fine-tune the biological activity and develop candidates with improved therapeutic potential.

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through reactions with light (photolysis) and water (hydrolysis).

Direct photolysis of a chemical can occur if it absorbs light in the environmentally relevant spectrum (wavelengths > 290 nm). While specific photolytic studies on Methyl 4,5,6-trimethylnicotinate are absent, the ultraviolet-visible (UV-Vis) spectrum of the related compound, methyl nicotinate (B505614), is available, which is a prerequisite for assessing photolytic degradation. spectrabase.com The pyridine (B92270) ring structure, a core component of this compound, is known to be susceptible to photochemical reactions.

Indirect photolysis, mediated by photochemically produced reactive species in the environment such as hydroxyl radicals, is a likely degradation pathway. Studies on the photocatalytic degradation of various organic compounds demonstrate that such processes can lead to the breakdown of complex molecules. mdpi.comresearchgate.netresearchgate.netnih.gov For instance, the degradation of other aromatic compounds often involves the cleavage of the aromatic ring and subsequent mineralization.

Table 1: Predicted Photolytic Degradation of this compound This table is predictive and based on the behavior of structurally related compounds.

Degradation PathwayPredicted OutcomeBasis for Prediction
Direct PhotolysisPotential for degradation if the compound absorbs light > 290 nm.General principles of photochemistry and UV-Vis data for methyl nicotinate. spectrabase.com
Indirect PhotolysisLikely to be a significant degradation pathway in the presence of photosensitizers and reactive oxygen species.Established mechanisms of indirect photolysis for organic compounds.

The ester functional group in this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This process is highly dependent on pH and temperature. The hydrolysis of the structurally similar compound, methyl nicotinate, results in the formation of nicotinic acid and methanol. nih.govdrugbank.comguidechem.com

This reaction can be catalyzed by both acids and bases. Studies on the alkali-catalyzed hydrolysis of methyl nicotinate have shown that the rate of hydrolysis is influenced by the solvent medium. ijitce.org It is expected that this compound will undergo a similar hydrolytic degradation process. The rate of hydrolysis will likely increase at higher temperatures and at pH values outside the neutral range.

Table 2: Predicted Hydrolytic Degradation of this compound This table is predictive and based on the behavior of methyl nicotinate.

ConditionPredicted Hydrolytic BehaviorPrimary Degradation ProductsReference for Analogue Compound
Acidic pHHydrolysis to 4,5,6-trimethylnicotinic acid and methanol.4,5,6-trimethylnicotinic acid, Methanol nih.govdrugbank.comguidechem.com
Neutral pHSlower hydrolysis compared to acidic or alkaline conditions.4,5,6-trimethylnicotinic acid, Methanol nih.govdrugbank.comguidechem.com
Alkaline pHAccelerated hydrolysis to the corresponding carboxylate salt and methanol.4,5,6-trimethylnicotinate salt, Methanol ijitce.org
Increased TemperatureIncreased rate of hydrolysis across all pH ranges.4,5,6-trimethylnicotinic acid/salt, MethanolGeneral chemical kinetics principles.

Biotic Degradation Pathways in Environmental Systems

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often a primary mechanism for the removal of organic chemicals from the environment.

While no specific studies on the biodegradation of this compound exist, the biodegradation of related pyridine derivatives, such as nicotinamide (B372718), nicotine (B1678760), and neonicotinoids, is well-documented. oup.comresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.com These studies indicate that the pyridine ring is susceptible to microbial attack under both aerobic and anaerobic conditions.

For instance, a strain of Alcaligenes sp. has been shown to utilize nicotinamide as its sole source of carbon and nitrogen, initiating degradation through deamination to nicotinic acid. researchgate.net The biodegradation of nicotine in soil and water has also been observed, with half-lives reported to be as short as 0.5 days in soil and 3.0 days in water under specific conditions. researchgate.net The biodegradation of neonicotinoid pesticides, which also contain a pyridine ring, has been extensively studied in soil and water systems. oup.comnih.govresearchgate.netmdpi.com It is therefore highly probable that this compound will be biodegradable in soil and aquatic environments. The initial step would likely be the hydrolysis of the ester group to form 4,5,6-trimethylnicotinic acid, which would then be further degraded.

Based on the degradation pathways of analogous compounds, a plausible microbial transformation pathway for this compound can be proposed. The initial step is the hydrolysis of the ester bond to yield 4,5,6-trimethylnicotinic acid. Following this, the degradation would likely proceed via hydroxylation of the pyridine ring, a common initial step in the aerobic degradation of aromatic compounds.

For example, the microbial degradation of nicotinamide proceeds through nicotinic acid to 6-hydroxynicotinic acid, which is then further oxidized, leading to ring cleavage and the formation of smaller, readily metabolizable molecules like fumaric acid. researchgate.net Similarly, the degradation of some neonicotinoids leads to the formation of 6-chloronicotinic acid, which is then mineralized. researchgate.net It is anticipated that the microbial transformation of this compound would follow a similar pattern of initial hydrolysis, followed by hydroxylation and subsequent ring cleavage.

Table 3: Predicted Microbial Transformation Pathway of this compound This table is predictive and based on the degradation pathways of nicotinamide and neonicotinoids.

StepTransformationPredicted MetaboliteBasis for Prediction (Analogue Compound)
1Ester Hydrolysis4,5,6-trimethylnicotinic acid and MethanolHydrolysis of methyl nicotinate. nih.govdrugbank.comguidechem.com
2HydroxylationHydroxylated derivative of 4,5,6-trimethylnicotinic acidDegradation of nicotinic acid to 6-hydroxynicotinic acid. researchgate.net
3Ring CleavageAliphatic acids and other small moleculesRing cleavage of 2,5-dihydroxypyridine (B106003) in nicotinamide degradation. researchgate.net
4MineralizationCarbon dioxide, water, and inorganic nitrogenComplete biodegradation of organic compounds.

Sorption and Leaching Potential in Various Soil Types

The sorption of a chemical to soil particles determines its mobility and potential to leach into groundwater. The sorption behavior is influenced by the chemical's properties (e.g., water solubility, charge) and the soil characteristics (e.g., organic carbon content, clay content, pH).

Studies on nicotinic acid have shown that it has a poor affinity for charcoal, suggesting it could be mobile in environments with low organic carbon. nih.gov The adsorption was found to be pH-dependent. nih.gov However, nicotinic acid can be adsorbed by other materials such as anion-exchange resins and hydrochars, indicating its potential to interact with charged surfaces and certain types of organic matter in soil. nih.govresearchgate.net

Given that this compound is an ester, it will be less polar and likely have a higher affinity for organic matter in soil compared to its hydrolysis product, 4,5,6-trimethylnicotinic acid. The trimethyl substitution on the pyridine ring may also influence its interaction with soil particles. The leaching potential of this compound will therefore be dependent on its rate of hydrolysis to the more polar and potentially more mobile carboxylic acid.

Table 4: Predicted Sorption and Leaching Potential of this compound This table is predictive and based on the properties of nicotinic acid and general principles of environmental chemistry.

Environmental FactorPredicted BehaviorJustification
Soil Organic CarbonModerate sorption of the parent ester. Lower sorption of the hydrolyzed acid.The ester is less polar than the acid. Nicotinic acid shows variable sorption depending on the sorbent. nih.govresearchgate.net
Soil pHSorption will be pH-dependent, especially for the hydrolyzed acid which can be ionized.The charge of the carboxylic acid metabolite will change with pH, affecting its interaction with soil colloids. nih.gov
Leaching PotentialThe parent compound may have moderate leaching potential. The hydrolyzed acid may have a higher leaching potential, particularly in soils with low organic matter and at pH values where it is anionic.Based on the expected water solubility and sorption behavior of the parent compound and its primary metabolite.

Volatilization from Water and Soil Surfaces

Volatilization is a key process that governs the transfer of a chemical from water or soil to the atmosphere. This process is largely dependent on the compound's vapor pressure and its Henry's Law constant.

Based on estimation models, the vapor pressure for this compound is predicted to be low. Similarly, the Henry's Law constant, which indicates the partitioning of a chemical between air and water, is also estimated to be low. These estimations suggest that this compound is not expected to be highly volatile from water and moist soil surfaces. Therefore, volatilization is not anticipated to be a significant environmental fate process for this compound.

Table 1: Estimated Volatilization Properties of this compound

PropertyEstimated ValueInterpretation
Vapor PressureLowLow tendency to evaporate into the atmosphere.
Henry's Law ConstantLowLow partitioning from water to air.

Bioaccumulation Potential in Non-Mammalian Aquatic and Terrestrial Organisms

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure, including water, food, and sediment. The potential for a compound to bioaccumulate is often predicted by its octanol-water partition coefficient (Kow).

The octanol-water partition coefficient (log Kow) for this compound is estimated to be in a range that suggests a low to moderate potential for bioaccumulation in aquatic organisms. A low to moderate log Kow value indicates that the compound does not have a strong tendency to accumulate in the fatty tissues of organisms. Consequently, the bioconcentration factor (BCF), which measures the accumulation of a chemical in an aquatic organism from water alone, is also expected to be low. This suggests that this compound is unlikely to significantly bioaccumulate in non-mammalian aquatic and terrestrial organisms.

Table 2: Estimated Bioaccumulation Potential of this compound

ParameterEstimated ValueBioaccumulation Potential
Octanol-Water Partition Coefficient (log Kow)Low to ModerateLow to Moderate
Bioconcentration Factor (BCF)LowLow

Methodologies for Environmental Monitoring and Trace Analysis

Specific methodologies for the environmental monitoring and trace analysis of this compound have not been widely documented. However, general analytical techniques used for similar pyridine-based compounds can be adapted for its detection and quantification in environmental matrices such as water, soil, and biota.

High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector, would be a primary method for its analysis. Gas chromatography-mass spectrometry (GC-MS) could also be employed, particularly for more volatile derivatives or after appropriate sample preparation. Sample extraction and cleanup procedures would be crucial to remove interfering substances from the environmental samples prior to analysis. These methods would likely involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Table 3: Potential Analytical Methodologies for this compound

Analytical TechniqueDetectorSample PreparationApplicability
High-Performance Liquid Chromatography (HPLC)UV, MSSPE, LLEWater, Soil Extracts
Gas Chromatography-Mass Spectrometry (GC-MS)MSLLE, DerivatizationWater, Soil Extracts

Potential Advanced Applications and Future Research Directions

Development as a Chemical Precursor in Fine Chemical Synthesis

Nicotinic acid esters are valuable building blocks in organic synthesis. google.comgoogle.commdpi.comchemistryjournal.net They serve as precursors for a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. belnauka.by The synthesis of these esters can be achieved through various methods, such as the reaction of the corresponding acid with an alcohol. google.commdpi.com

Methyl 4,5,6-trimethylnicotinate could serve as a highly specialized precursor. The trimethyl-substituted pyridine (B92270) ring offers a pre-functionalized scaffold. The methyl groups, while generally unreactive, can be functionalized under specific conditions or can influence the regioselectivity of reactions on the pyridine ring. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide, hydrazide, or other functional groups, providing a gateway to a family of novel polysubstituted pyridine derivatives. jocpr.comresearchgate.net The synthesis of such polysubstituted pyridines is an area of active research, with methods being developed to control the substitution pattern. acs.orgnih.govrsc.org

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Product Class Potential Utility
Hydrolysis 4,5,6-Trimethylnicotinic acid Precursor for amides, other esters
Aminolysis 4,5,6-Trimethylnicotinamide Bioactive molecule discovery
Reduction (4,5,6-Trimethylpyridin-3-yl)methanol Building block for ligands, polymers

Applications in Materials Science (e.g., as monomers for polymers, ligands in coordination chemistry)

Pyridine-containing polymers are of interest for their unique electronic properties and their ability to coordinate with metals. nih.govchemrxiv.orgnih.gov These materials have potential applications in catalysis, contaminant capture, and the development of functional materials. nih.govacs.org However, the synthesis of such polymers can be challenging, as the Lewis basicity of the pyridine nitrogen can interfere with transition-metal catalysts used in polymerization. nih.govchemrxiv.org

The structure of this compound suggests its potential as a monomer in materials science. The steric hindrance provided by the methyl groups at positions 4 and 6 could modulate the coordination of the pyridine nitrogen to a catalyst, potentially allowing for more controlled polymerization processes like Ring-Opening Metathesis Polymerization (ROMP). nih.govchemrxiv.org The resulting polymers would feature a highly substituted, rigid pyridine unit in their backbone, which could lead to materials with high thermal stability and specific mechanical properties. acs.org

Contribution to Catalysis Research as a Ligand Component

Pyridine and its derivatives are fundamental ligands in coordination chemistry and catalysis, owing to the Lewis basicity of the nitrogen atom. alfachemic.comunimi.it The electronic and steric properties of the pyridine ring can be tuned by substituents, which in turn influences the properties and catalytic activity of the resulting metal complexes. acs.orgnih.gov Pyridine-based ligands have been employed in a wide range of catalytic reactions, including hydrogenation, hydroformylation, and polymerization. alfachemic.com

This compound, or its derivatives, could serve as a novel ligand in catalysis. The three methyl groups are electron-donating, which increases the basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds. lumenlearning.com However, the methyl groups at positions 4 and 6 also create significant steric bulk around the nitrogen atom. This steric hindrance could be advantageous in several ways:

It could stabilize low-coordination metal centers.

It could create a specific pocket around the metal center, influencing the selectivity of catalytic reactions.

It could promote or enable specific reaction mechanisms, such as metal-ligand cooperation. rsc.org

Exploration in Agrochemical Research (non-toxicity/safety aspects)

The nicotinic acid scaffold is a key component in a number of successful agrochemicals, including herbicides, insecticides, and fungicides. nih.govnih.gov Derivatives of nicotinic acid have been extensively explored in the search for new crop protection agents. jocpr.comresearchgate.netnih.govusda.gov The pyridine ring is a crucial pharmacophore in many of these compounds.

Future research could explore the potential of this compound and its derivatives in agrochemical discovery. The specific substitution pattern of the molecule could lead to novel modes of action or improved selectivity. Structure-activity relationship (SAR) studies would be essential to determine if this scaffold possesses any desirable biological activity against weeds, pests, or fungal pathogens. nih.govusda.gov Initial research would focus on in-vitro screening against a range of agricultural targets to identify any potential utility.

Innovation in Analytical Chemistry Method Development

The detection and quantification of pyridine and its derivatives are important in various fields, including environmental monitoring and biological studies. Standard analytical methods for these compounds include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). cdc.govnih.gov The development of new methods aims to improve sensitivity, selectivity, and efficiency. helixchrom.comresearchgate.net

The unique structure of this compound could be used to develop and validate new analytical methods for polysubstituted pyridines. Its distinct mass and fragmentation pattern in MS would make it a useful standard for method development. Furthermore, its specific retention behavior in GC and HPLC could be used to probe the selectivity of new stationary phases designed for the separation of complex mixtures of pyridine derivatives. helixchrom.com

Table 2: Potential Analytical Parameters for this compound

Analytical Technique Predicted Behavior/Application
Gas Chromatography (GC) Elution time influenced by volatility and polarity.
Mass Spectrometry (MS) Unique molecular ion peak and fragmentation pattern for identification.
NMR Spectroscopy Distinct chemical shifts for methyl and ring protons/carbons. wikipedia.org

Roadmap for Structure-Based Drug Design Leveraging Trimethylnicotinate Scaffold (non-clinical)

The nicotinic acid scaffold is present in numerous therapeutic agents, and its derivatives continue to be explored in drug discovery. nih.govnih.govnih.gov Structure-based drug design (SBDD) is a powerful approach that uses the three-dimensional structure of a biological target to design new inhibitors. mdpi.com The "scaffold" of a molecule provides the basic framework for orienting functional groups to interact with the target.

The trimethylnicotinate scaffold of this compound offers several interesting features for non-clinical, structure-based drug design:

Rigidity and Defined Geometry: The aromatic pyridine ring provides a rigid core, which is often desirable in drug design as it reduces the entropic penalty upon binding.

Hydrophobic Pockets: The three methyl groups can form favorable interactions with hydrophobic pockets in a protein's binding site. The addition of methyl groups to a lead compound can sometimes dramatically increase binding affinity, a phenomenon occasionally referred to as the "magic methyl" effect. nih.govacs.orgresearchgate.netfigshare.com

Vectorial Diversity: The ester group at the 3-position can be modified to introduce a wide variety of other functional groups, allowing for the exploration of different interactions with a target protein.

A roadmap for leveraging this scaffold would involve computational modeling to dock the trimethylnicotinate core into the binding sites of various therapeutic targets. Based on these models, a library of derivatives could be designed and synthesized, modifying the ester group to optimize interactions with the target protein. This approach could lead to the discovery of novel lead compounds for a range of diseases.

Q & A

Q. Experimental Validation

  • Perform Suzuki-Miyaura couplings with aryl boronic acids to compare reaction rates and yields with less-hindered analogs (e.g., Methyl nicotinate) .
  • Use ¹H/¹³C NMR to track substituent effects on chemical shifts and coupling constants .

What analytical techniques are most effective for characterizing this compound and ensuring purity?

Q. Basic Research Focus

  • Spectroscopic Methods :
    • ¹H NMR : Identify methyl group resonances (δ ~2.5–3.0 ppm) and aromatic proton splitting patterns .
    • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₃NO₂: m/z 179.0946) .
  • Chromatography :
    • HPLC with UV detection (λ = 254 nm) to assess purity (>95% for pharmacological studies) .

Q. Advanced Quality Control

  • X-ray Crystallography : Resolve crystal structures to confirm methyl group positions and intermolecular interactions .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability for material science applications .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Focus
Discrepancies in bioactivity data may arise from:

  • Variability in substituent positioning : Compare analogs like Ethyl 2-amino-4,6-dimethylnicotinate (antioxidant activity ) vs. Methyl 4-chloro-6-(hydroxymethyl)nicotinate (enhanced electrophilicity ).
  • Assay conditions : Standardize in vitro protocols (e.g., antioxidant assays using DPPH vs. ABTS radicals) and control for solvent effects (e.g., DMSO vs. ethanol) .

Q. Methodological Solutions

  • Conduct dose-response studies (IC₅₀/EC₅₀) across multiple cell lines to validate target specificity .
  • Use molecular docking simulations to predict interactions with biological targets (e.g., enzymes or receptors) and compare with experimental results .

What strategies are recommended for designing this compound derivatives with improved pharmacokinetic properties?

Q. Advanced Research Focus

  • Structural Modifications :
    • Introduce hydrophilic groups (e.g., -OH at the 2-position) to enhance solubility, balancing steric effects from methyl groups .
    • Replace the methyl ester with a prodrug moiety (e.g., pivaloyloxymethyl) for controlled release .
  • In Silico ADMET Prediction :
    • Use software like SwissADME to predict logP, bioavailability, and metabolic stability .

Q. Experimental Validation

  • Perform plasma stability assays and Caco-2 permeability studies to assess oral bioavailability .

How can the compound’s potential in material science be explored, given its methyl-substituted pyridine core?

Q. Intermediate Research Focus

  • Coordination Chemistry : Test its ability to act as a ligand for transition metals (e.g., Cu²⁺ or Fe³⁺), leveraging the pyridine nitrogen and ester oxygen as binding sites .
  • Polymer Synthesis : Incorporate into conjugated polymers via Suzuki coupling, evaluating electronic properties (e.g., conductivity) via cyclic voltammetry .

Q. Advanced Applications

  • Design metal-organic frameworks (MOFs) using this compound as a linker, studying pore size and gas adsorption capacity .

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